2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-(aminomethyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a synthetic compound characterized by a spirocyclic structure
Preparation Methods
The synthesis of 2-(aminomethyl)-6-fluorospiro[33]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can be compared to other spirocyclic compounds, such as:
2-azaspiro[3.3]heptane-6-carboxylic acid: This compound is similar in structure but lacks the fluorine atom, which affects its chemical reactivity and biological activity.
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Another analogue that differs in the position and nature of the substituents, leading to different applications and properties.
Properties
CAS No. |
2715120-06-0 |
---|---|
Molecular Formula |
C9H14FNO2 |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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